![molecular formula C16H20N4OS B2390289 6-[4-(2-エトキシフェニル)ピペラジン-1-イル]ピリダジン-3-チオール CAS No. 1029792-94-6](/img/structure/B2390289.png)
6-[4-(2-エトキシフェニル)ピペラジン-1-イル]ピリダジン-3-チオール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione is an organic compound belonging to the class of pyridazine derivatives. It is a colorless to light yellow solid that is soluble in water and organic solvents. This compound has a variety of applications in scientific research, including the synthesis of novel compounds, the study of drug mechanisms, and the investigation of biochemical and physiological effects.
科学的研究の応用
6-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione has a wide range of applications in scientific research:
Biology: The compound is used to study the interaction with various biological targets, including receptors and enzymes.
Medicine: It has been found to interact with several drug targets, including the opioid receptor, the serotonin receptor, and the dopamine receptor.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
Target of Action
The primary target of this compound is the Alpha1-Adrenergic Receptor (α1-AR) . α1-ARs are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
Structurally similar compounds have shown to exhibitalpha1-adrenergic affinity . This suggests that the compound may bind to the α1-AR, leading to changes in the receptor’s activity .
Biochemical Pathways
The α1-ARs are associated with numerous neurodegenerative and psychiatric conditions . Therefore, the compound’s interaction with these receptors could potentially affect various biochemical pathways related to these conditions.
Pharmacokinetics
Similar compounds have been studied for their adme properties . These studies can provide a basis for understanding the pharmacokinetics of this compound, but direct studies on this specific compound are needed for accurate information.
Result of Action
Given its potential interaction with α1-ARs, it may influence the contraction of smooth muscles in various parts of the body . .
準備方法
Synthetic Routes and Reaction Conditions
6-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione can be synthesized from 4-bromo-2-ethoxybenzene, piperazine, and thiourea. The reaction involves the condensation of 4-bromo-2-ethoxybenzene and piperazine in aqueous acetic acid, followed by the addition of thiourea and the subsequent reaction of the resulting intermediate with pyridine. The product is isolated by precipitation and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
6-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thiol group to a sulfonic acid group.
Reduction: The compound can be reduced to modify the pyridazine ring or the piperazine moiety.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce various functionalized pyridazine derivatives.
類似化合物との比較
Similar Compounds
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds also interact with adrenergic receptors and have been studied for their therapeutic potential.
N-Substituted-(4-methoxyphenyl)piperazinyl-pyridazin-3(2H)-one derivatives: These compounds have been synthesized for their potential as acetylcholinesterase inhibitors.
Uniqueness
6-[4-(2-Ethoxyphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione is unique due to its specific structure, which allows it to interact with multiple receptors and exhibit a broad range of biological activities. Its versatility in chemical reactions and applications in various fields of research further highlight its uniqueness.
特性
IUPAC Name |
3-[4-(2-ethoxyphenyl)piperazin-1-yl]-1H-pyridazine-6-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4OS/c1-2-21-14-6-4-3-5-13(14)19-9-11-20(12-10-19)15-7-8-16(22)18-17-15/h3-8H,2,9-12H2,1H3,(H,18,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWOABUHTXXAQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C3=NNC(=S)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
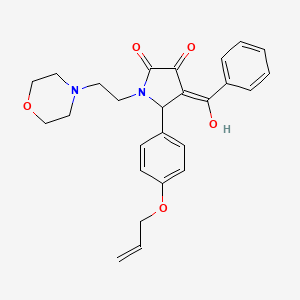
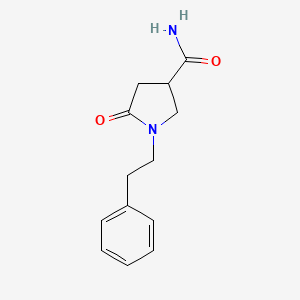
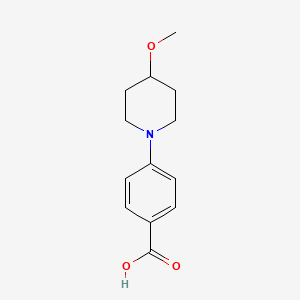
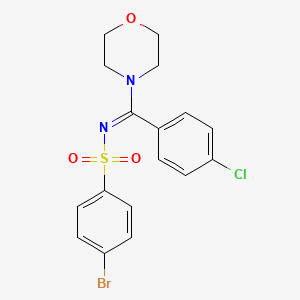
![1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxamide](/img/structure/B2390212.png)
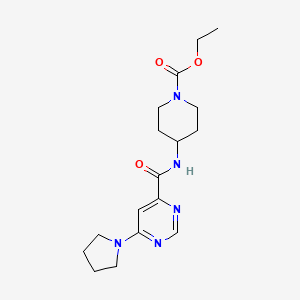
![4-benzyl-2-(3-chlorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2390216.png)
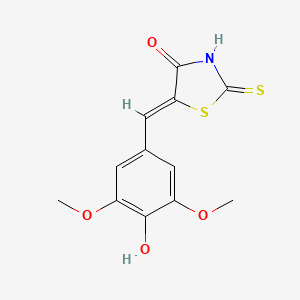

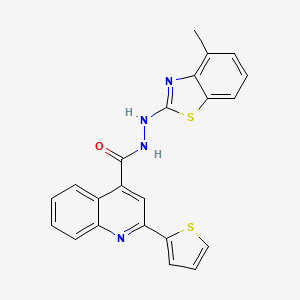
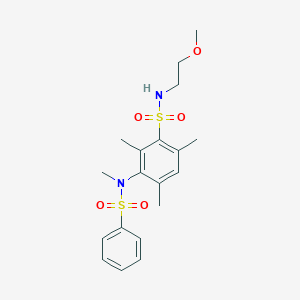
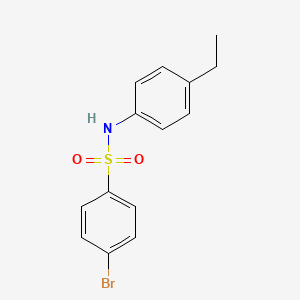
![6-(5-Cyclohexylsulfonyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2390228.png)
![(Z)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2390229.png)
